molecular formula C6HClF5N B13759088 2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine

2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine

Cat. No.: B13759088
M. Wt: 217.52 g/mol
InChI Key: ZMJLUWZDJQGOOP-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Properties

Molecular Formula

C6HClF5N

Molecular Weight

217.52 g/mol

IUPAC Name

3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C6HClF5N/c7-4-2(6(10,11)12)1-3(8)13-5(4)9/h1H

InChI Key

ZMJLUWZDJQGOOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1F)F)Cl)C(F)(F)F

Origin of Product

United States

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